molecular formula C6H7ClN2 B138165 4-Chloro-6-ethylpyrimidine CAS No. 141602-25-7

4-Chloro-6-ethylpyrimidine

Cat. No. B138165
M. Wt: 142.58 g/mol
InChI Key: MFZPGDQOHZBCRW-UHFFFAOYSA-N
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Description

4-Chloro-6-ethylpyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain nitrogen atoms at positions 1 and 3 in the six-membered ring structure. The presence of a chlorine atom at the 4th position and an ethyl group at the 6th position distinguishes 4-chloro-6-ethylpyrimidine from other pyrimidine derivatives.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those related to 4-chloro-6-ethylpyrimidine, has been explored in various studies. For instance, an electrochemical synthesis method has been developed to prepare 4-amino-6-arylpyrimidines, which involves a reductive cross-coupling between 4-amino-6-chloropyrimidines and aryl halides using a nickel(II) catalyst . Another study reports the synthesis of 4,6-dichloro-2-methylpyrimidine, which is a related compound, from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination . Additionally, the synthesis of 2-ethyl-4,6-dihydroxypyrimidine has been achieved starting from propionitrile, indicating the versatility of synthetic approaches for pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using various experimental and theoretical techniques. For example, a study on a molecule containing a 4-chloro-6-methoxy-2-methylpyrimidine moiety has been investigated using FT-IR, FT-Raman, NMR, and DFT calculations, revealing the coherence between theoretical and experimental values for bond lengths and vibrational frequencies . The crystal structure of a 2-amino-4-chloro-6-methylpyrimidine cocrystal has been determined by X-ray diffraction, showcasing the importance of hydrogen bonding interactions in stabilizing the crystal structure .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions due to their reactive sites. The electrochemical synthesis mentioned earlier demonstrates the ability of 4-amino-6-chloropyrimidines to participate in cross-coupling reactions . Nucleophilic substitution reactions have also been employed to modify the 4-chloro group of pyrimidine derivatives, as seen in the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The study on the 4-chloro-6-methoxy-2-methylpyrimidine derivative provides insights into the molecule's electronic properties, such as dipole moment, polarizability, and hyperpolarizability, which are important for understanding its reactivity and interactions with other molecules . The synthesis of 4,6-dichloro-2-methylpyrimidine and its related compounds also sheds light on their purity and yield under various reaction conditions, which are critical for large-scale production .

Scientific Research Applications

Antimalarial Activity

4-Chloro-6-ethylpyrimidine derivatives, such as pyrimethamine, have demonstrated notable antimalarial activities. Various analogs have been synthesized, showing a range of activities against Plasmodium berghei in mice, some with therapeutic ratios potentially better than pyrimethamine itself (Ress Rw et al., 1976).

Electrochemical Synthesis

Novel 4-amino-6-arylpyrimidines have been prepared through electrochemical reductive cross-coupling between 4-amino-6-chloro-pyrimidines and functionalized aryl halides, demonstrating a mild and efficient synthesis method (S. Sengmany et al., 2011).

Large Scale Synthesis

The large-scale synthesis of 4-ethylpyrimidine, a closely related compound, has been explored, showcasing the potential for industrial-scale production of pyrimidine derivatives (M. Butters, 1992).

Chemical Transformations

4-Chloro-6-ethylpyrimidine has been involved in various chemical transformations, including the synthesis of different pyrimidine derivatives, highlighting its versatility in chemical synthesis (R. K. Glushkov et al., 1971).

Suzuki Coupling

Suzuki reactions have been employed to synthesize antimalarial drugs like pyrimethamine, indicating the compound's importance in drug development (M. Richardson & M. Stevens, 2002).

Synthesis of Antimicrobial Agents

Certain derivatives of 4-chloro-6-ethylpyrimidine have been synthesized as potential antimicrobial agents, displaying a range of activities against pathogenic microorganisms (M. El-kerdawy et al., 1990).

Solubility Studies

The solubility of 4-chloro-6-ethylpyrimidine derivatives in various organic solvents has been studied, providing critical data for process chemistry and formulation (Ganbing Yao et al., 2017).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds, demonstrating its utility in organic and medicinal chemistry (S. Y. Solodukhin et al., 2004).

Process Chemistry

The process chemistry of 4-chloro-6-ethylpyrimidine derivatives has been explored for applications in pharmaceutical and explosive industries (R. Patil et al., 2008).

Safety And Hazards

4-Chloro-6-ethylpyrimidine is classified under GHS07 and has the signal word "Warning" . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-6-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZPGDQOHZBCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456473
Record name 4-chloro-6-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-ethylpyrimidine

CAS RN

141602-25-7
Record name 4-chloro-6-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-ethylpyrimidine
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Synthesis routes and methods I

Procedure details

12.4 g (0.10 mol) of 4-hydroxy-6-ethylpyrimidine, prepared according to EP 326 389, are introduced into 25 ml of phosphorus oxychloride, the temperature rising spontaneously to 70° C. A clear solution is formed, which is kept at 70° C. for a further 2 hours and, after cooling, is stirred into ice-water. Extraction with ether yields 12.0 g of liquid crude product which is distilled in a bulb tube at 105° C. under a pressure of 26 mbar to give 11.0 g of pure substance. Analysis: C6H7ClN2 (M=142.59).
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
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reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 12.4 g (0.1 mole) of 6-ethyl-4-hydroxypyrimidine was added 50 ml of 1,2-dichloroethane, and 18.4 g (0.12 mole) of phosphorus oxychloride was added thereto. The mixture was refluxed by heating for 3 hours. After cooling, water was added to the reaction mixture, and the mixture was extracted with chloroform. The chloroform layer was washed with water and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to obtain 10.38 g of 4-chloro-6-ethylpyrimidine as slightly red liquid.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

6-Ethyl-4-pyrimidinol (Intermediate 11, 0.93 g, 7.49 mmol) was treated with triethylamine (1.044 mL, 7.49 mmol) and phosphorus oxychloride (3.49 mL, 37.5 mmol) and the resulting mixture was heated under reflux for 2 hours. The reaction mixture was allowed to cool to room temperature, evaporated under reduced pressure and the residue was poured into 2M aqueous hydrochloric acid solution (10 mL). This solution was extracted with DCM (×2). The DCM layers were combined, dried under magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography (Biotage SP4) eluting with a gradient of 0-20% ethyl acetate and iso-hexane. Product containing fractions were combined and evaporated under reduced pressure to give the title compound as a colourless oil (552 mg);
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.044 mL
Type
reactant
Reaction Step One
Quantity
3.49 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
N Uppatam - 2018 - digital.car.chula.ac.th
… To a 50 mL stainless steel high pressure reaction vessel, 2-amino-4-chloro-6ethylpyrimidine (30 mmol, 4.175 g) and aqueous ammonia solution (30% wt/vol., 20 mL) were added. The …
Number of citations: 0 digital.car.chula.ac.th
K Negoro, Y Yonetoku, H Misawa-Mukai… - Bioorganic & medicinal …, 2012 - Elsevier
Novel 4-amino-2-phenylpyrimidine derivatives were synthesized and evaluated as GPR119 agonists. Optimization of the substituents on the phenyl ring at the 2-position and the amino …
Number of citations: 16 www.sciencedirect.com
MM Abdou, PM O'Neill, E Amigues… - Journal of Saudi Chemical …, 2022 - Elsevier
… 2-Amino-4-chloro-6-ethylpyrimidine (6): 12 A mixture of 2-amino-6-ethylpyrimidin-4(3H)-one … 2,4-Diamino-6-ethylpyrimidine (7): 12 2-Amino-4-chloro-6-ethylpyrimidine 6 (1.57ág, 10.0…
Number of citations: 3 www.sciencedirect.com
JM Lyall - 1965 - search.proquest.com
… Deactivating Effect of the Amino Group Whereas 4-chloro- 6-ethylpyrimidine (VIII) required 4 … ), the same reaction with 2-amino-4-chloro-6-ethylpyrimidine (X ) required 6 hr. at 180 to …
Number of citations: 2 search.proquest.com
AR Todd - 1937 - search.proquest.com
… 2-Amino-4-chloro-6-ethylpyrimidine. A mixture of the above compound (3.5g) and phosx^horyl chloride (10c.c.) was heated under reflux for 2 hours. The refluxing brownish solution was …
Number of citations: 4 search.proquest.com
K Negoro, Y Yonetoku, T Maruyama, S Yoshida… - Bioorganic & medicinal …, 2012 - Elsevier
Through preparation and examination of a series of novel 4-amino-2-phenylpyrimidine derivatives as agonists for GPR119, we identified 2-(4-bromophenyl)-6-methyl-N-[2-(1-…
Number of citations: 21 www.sciencedirect.com
C Guo, L Dong, J Marakovits, S Kephart - Tetrahedron letters, 2011 - Elsevier
Here we report mild, environmentally-friendly reaction conditions which enable the addition–elimination S N Ar reaction between weakly reactive substrates––an aminopyrrolopyrazole …
Number of citations: 7 www.sciencedirect.com

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